molecular formula C10H14ClNO3 B2395768 2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride CAS No. 856570-90-6

2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride

Cat. No.: B2395768
CAS No.: 856570-90-6
M. Wt: 231.68
InChI Key: SZUULLJSXXOQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxyphenyl group, and a propanoic acid moiety

Scientific Research Applications

2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The compound is associated with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

This compound is a specialty product used for proteomics research .

Biochemical Pathways

As a proteomics research tool, it may be used to study a variety of biochemical processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride. For instance, it is recommended to be stored at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with nitromethane to form 3-methoxy-β-nitrostyrene. This intermediate is then reduced to 3-methoxyphenyl-2-nitropropane, which is further hydrogenated to yield 2-amino-3-(3-methoxyphenyl)propanoic acid. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro group in the intermediate stages of synthesis is a key step in the preparation of the compound.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Comparison with Similar Compounds

  • 2-amino-3-(4-methoxyphenyl)propanoic acid
  • 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid
  • 2-amino-3-(3-hydroxyphenyl)propanoic acid

Comparison: 2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride is unique due to the specific positioning of the methoxy group on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

2-amino-3-(3-methoxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUULLJSXXOQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.